MS154
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Overview
Description
- It consists of a cereblon-binding moiety linked to gefitinib (Iressa), a known EGFR inhibitor .
- The compound’s full chemical name is 3-(4-((3-((4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)propyl)piperazin-1-yl)-N-(8-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)octyl)propanamide .
MS154: is a potent and selective cereblon-recruiting Degrader (PROTAC®) of mutant epidermal growth factor receptor (EGFR).
Preparation Methods
- MS154 is synthesized using synthetic organic chemistry.
- The specific synthetic routes and reaction conditions are proprietary, but it involves linking the cereblon-binding moiety to gefitinib.
Chemical Reactions Analysis
- MS154 is a bifunctional molecule that inhibits EGFR kinase activity and targets EGFR for proteasomal degradation via ubiquitination .
- Common reactions include binding to cereblon, kinase inhibition, and subsequent proteasomal degradation.
- Major products include reduced EGFR protein levels and downstream signaling inhibition.
Scientific Research Applications
Cancer Research: MS154 is studied for its efficacy in lung cancer cells bearing mutant EGFR.
Drug Development: It serves as a promising lead compound for targeted protein degradation strategies.
Mechanism of Action
- MS154 binds to cereblon, which recruits the EGFR protein.
- This leads to ubiquitination and subsequent proteasomal degradation of EGFR.
- Downstream signaling pathways are inhibited, impacting cell proliferation.
Comparison with Similar Compounds
- MS154 is unique due to its dual function: kinase inhibition and targeted degradation.
- Similar compounds include other PROTACs and EGFR inhibitors.
Properties
Molecular Formula |
C46H54ClFN8O8 |
---|---|
Molecular Weight |
901.4 g/mol |
IUPAC Name |
3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-N-[8-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyoctyl]propanamide |
InChI |
InChI=1S/C46H54ClFN8O8/c1-62-38-28-35-32(43(51-29-50-35)52-30-12-13-34(48)33(47)26-30)27-39(38)64-25-9-18-54-20-22-55(23-21-54)19-16-40(57)49-17-6-4-2-3-5-7-24-63-37-11-8-10-31-42(37)46(61)56(45(31)60)36-14-15-41(58)53-44(36)59/h8,10-13,26-29,36H,2-7,9,14-25H2,1H3,(H,49,57)(H,50,51,52)(H,53,58,59) |
InChI Key |
ALKKWBPMCDDKKA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCN(CC4)CCC(=O)NCCCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCN(CC4)CCC(=O)NCCCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MS154; MS-154; MS 154 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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